molecular formula C17H17ClN2O2S B10977401 2-{[(4-Chlorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4-Chlorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10977401
M. Wt: 348.8 g/mol
InChI Key: LMMYALYULKOALI-UHFFFAOYSA-N
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Description

2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a chlorophenyl group, an acetamido group, and a tetrahydrobenzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the acylation of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[2-(4-METHOXYPHENYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
  • **2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Uniqueness

Compared to similar compounds, 2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE exhibits unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H17ClN2O2S

Molecular Weight

348.8 g/mol

IUPAC Name

2-[[2-(4-chlorophenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C17H17ClN2O2S/c18-11-7-5-10(6-8-11)9-14(21)20-17-15(16(19)22)12-3-1-2-4-13(12)23-17/h5-8H,1-4,9H2,(H2,19,22)(H,20,21)

InChI Key

LMMYALYULKOALI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC=C(C=C3)Cl)C(=O)N

Origin of Product

United States

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